MAO-B Inhibitory Potency vs. Baseline
The compound demonstrates moderate inhibitory activity against human recombinant monoamine oxidase B (MAO-B). [1]
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.2 µM (1200 nM) |
| Comparator Or Baseline | Baseline: No inhibition (vehicle control). Class-level inference: This is moderate activity compared to potent MAO-B inhibitors (e.g., rasagiline, IC50 ~ 0.01-0.1 µM). |
| Quantified Difference | 1.2 µM above baseline; significantly less potent than clinical MAO-B inhibitors. |
| Conditions | Inhibition of human recombinant MAO-B expressed in Sf9 cells using 5-phenylacetaldehyde substrate, assessed as hydrogen peroxide production after 1 hr. |
Why This Matters
Provides a quantitative starting point for optimizing a 5-phenyl-1,4-oxazepane scaffold towards more potent MAO-B inhibitors.
- [1] BindingDB. (n.d.). BDBM50075969 (CHEMBL3415617): Inhibition of human recombinant MAO-B. Retrieved from https://www.bindingdb.org/ View Source
